N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrimidin intermediates. The benzodioxin moiety can be synthesized by reacting 1,4-benzodioxane-6-amine with various halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium . The pyrimidin-4-amine core is then introduced through a series of substitution reactions, often involving fluorination and alkylation steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: DMF, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a cholinesterase inhibitor for treating Alzheimer’s disease.
Biological Research: The compound’s interaction with various enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Industrial Applications: Its unique chemical properties are explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially alleviating symptoms of neurological disorders . The pathways involved include the inhibition of acetylcholine breakdown, leading to increased acetylcholine levels in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-bromobenzenesulfonamide: Known for its antibacterial properties.
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-acetamidobenzenesulfonamide: Studied for its potential as an antibacterial agent.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine stands out due to its combined benzodioxin and pyrimidin-4-amine structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H18FN3O2 |
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Molecular Weight |
303.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H18FN3O2/c1-3-12-15(17)16(19-10-18-12)20(2)9-11-4-5-13-14(8-11)22-7-6-21-13/h4-5,8,10H,3,6-7,9H2,1-2H3 |
InChI Key |
MQFZPBHTHBCHQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2=CC3=C(C=C2)OCCO3)F |
Origin of Product |
United States |
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